molecular formula C26H28N2O3S B6487565 3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide CAS No. 922087-72-7

3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide

Cat. No.: B6487565
CAS No.: 922087-72-7
M. Wt: 448.6 g/mol
InChI Key: FRPJSGKKYZCQPQ-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide is a complex organic compound that features a unique structure combining a diphenyl group, a tetrahydroisoquinoline moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroisoquinoline sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. The final step involves coupling this intermediate with 3,3-diphenylpropanoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    3,3-diphenylpropanoic acid: Shares the diphenylpropanoic acid core but lacks the sulfonyl and tetrahydroisoquinoline groups.

    N-(2-sulfonylethyl)propanamide: Contains the sulfonyl and propanamide groups but lacks the diphenyl and tetrahydroisoquinoline moieties.

Uniqueness

3,3-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c29-26(19-25(22-10-3-1-4-11-22)23-12-5-2-6-13-23)27-16-18-32(30,31)28-17-15-21-9-7-8-14-24(21)20-28/h1-14,25H,15-20H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJSGKKYZCQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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